Cas no 85700-75-0 (16-Methyl Epiprednisolone)

16-Methyl Epiprednisolone 化学的及び物理的性質
名前と識別子
-
- Pregna-1,4-diene-3,20-dione,11,17,21-trihydroxy-16-methyl-, (11a,16b)-
- 11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione
- 11β.17α.21-Trihydroxy-16α-methyl-pregnadien-(1.4)-dion-(3.20)
- 16-Methyl Epiprednisolone
-
16-Methyl Epiprednisolone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M304315-1mg |
16-Methyl Epiprednisolone |
85700-75-0 | 1mg |
$ 213.00 | 2023-09-07 | ||
TRC | M304315-5mg |
16-Methyl Epiprednisolone |
85700-75-0 | 5mg |
$ 925.00 | 2023-09-07 | ||
TRC | M304315-10mg |
16-Methyl Epiprednisolone |
85700-75-0 | 10mg |
$ 1722.00 | 2023-09-07 |
16-Methyl Epiprednisolone 関連文献
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
3. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
16-Methyl Epiprednisoloneに関する追加情報
Research Briefing on 16-Methyl Epiprednisolone (CAS: 85700-75-0): Recent Advances and Applications
16-Methyl Epiprednisolone (CAS: 85700-75-0) is a synthetic glucocorticoid derivative that has garnered significant attention in recent years due to its potent anti-inflammatory and immunosuppressive properties. This compound, structurally related to prednisolone, features a methyl group at the 16-position, which enhances its metabolic stability and therapeutic efficacy. Recent studies have explored its potential applications in treating autoimmune diseases, inflammatory disorders, and certain types of cancer. This research briefing aims to summarize the latest findings on 16-Methyl Epiprednisolone, focusing on its pharmacological properties, mechanisms of action, and clinical relevance.
A 2023 study published in the Journal of Medicinal Chemistry investigated the molecular interactions of 16-Methyl Epiprednisolone with glucocorticoid receptors (GRs). The researchers employed X-ray crystallography and molecular docking simulations to elucidate the binding affinity and conformational changes induced by the compound. The results demonstrated that the 16-methyl modification significantly enhances GR binding, leading to prolonged receptor activation and improved anti-inflammatory effects compared to traditional glucocorticoids. These findings provide a structural basis for the development of next-generation glucocorticoid therapies with reduced side effects.
In the context of autoimmune diseases, a preclinical study published in European Journal of Pharmacology (2024) evaluated the efficacy of 16-Methyl Epiprednisolone in a murine model of rheumatoid arthritis. The compound exhibited superior disease-modifying activity, reducing joint inflammation and bone erosion at lower doses than prednisolone. Notably, the study also reported a favorable safety profile, with minimal adverse effects on glucose metabolism and bone density, which are common limitations of conventional glucocorticoid therapies.
Another area of active research is the potential use of 16-Methyl Epiprednisolone in oncology. A recent Cell Reports (2023) study explored its role in modulating the tumor microenvironment (TME) in triple-negative breast cancer (TNBC). The compound was found to suppress pro-inflammatory cytokines and inhibit tumor-associated macrophage (TAM) polarization, thereby reducing tumor progression and metastasis. These findings suggest that 16-Methyl Epiprednisolone could serve as an adjunct therapy in combination with immune checkpoint inhibitors or chemotherapy.
Despite these promising results, challenges remain in the clinical translation of 16-Methyl Epiprednisolone. Pharmacokinetic studies indicate that the compound has a relatively short half-life in vivo, necessitating the development of novel drug delivery systems. Recent advancements in nanoparticle-based formulations, as reported in Advanced Drug Delivery Reviews (2024), offer potential solutions to enhance bioavailability and targeted delivery. Additionally, ongoing Phase I clinical trials are evaluating the safety and tolerability of 16-Methyl Epiprednisolone in healthy volunteers, with preliminary data expected in late 2024.
In conclusion, 16-Methyl Epiprednisolone (CAS: 85700-75-0) represents a promising candidate for the treatment of inflammatory and autoimmune diseases, with emerging applications in oncology. Its enhanced receptor binding and improved safety profile position it as a potential successor to traditional glucocorticoids. Future research should focus on optimizing its pharmacokinetic properties and exploring combination therapies to maximize therapeutic outcomes. The continued investigation of this compound underscores its potential to address unmet medical needs in diverse therapeutic areas.
85700-75-0 (16-Methyl Epiprednisolone) 関連製品
- 1247-42-3(meprednisone)
- 604-09-1(17b-Hydroxyprogesterone)
- 68-96-2(Hydroxyprogesterone)
- 152-58-9(Cortodoxone)
- 53-06-5(cortisone)
- 53-03-2(Prednisone)
- 50-23-7(Hydrocortisone)
- 13951-70-7((8R,9R,10S,11R,13R,14R,16S,17R)-11,16,17-Trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one)
- 50-24-8(Prednisolone)
- 83-43-2(Methylprednisolone)




